molecular formula C22H22N4O B2795565 2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 941913-22-0

2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No. B2795565
M. Wt: 358.445
InChI Key: OJHOFGPQNJRARM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. The IUPAC name you provided suggests that this compound is a pyrazole derivative with a quinoxaline moiety.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of this compound would likely involve the formation of the pyrazole ring and the attachment of the quinoxaline and p-tolyl groups.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule, including bond lengths, bond angles, and the spatial arrangement of atoms.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. As a pyrazole derivative, this compound might be expected to participate in reactions typical of this class of compounds.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Corrosion Inhibition

One significant application of quinoxaline derivatives is in corrosion inhibition. Studies have shown that these compounds effectively inhibit mild steel corrosion in hydrochloric acid (HCl), acting as mixed-type inhibitors. They reduce both anodic and cathodic corrosion reactions, with their molecules forming a protective film on the steel surface. This action is supported by electrochemical impedance spectroscopy (EIS), Tafel polarization measurements, and scanning electron microscopy (SEM) analyses. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, indicating a strong and efficient corrosion inhibition process, primarily through chemisorption (Olasunkanmi & Ebenso, 2019).

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of quinoxaline derivatives. These compounds have been synthesized and tested for their effectiveness against various microbial strains. Their structure has been tailored to enhance their antimicrobial efficacy, with some novel pyrazolo[3,4-d]pyrimidine derivatives showing promising results against both bacterial and fungal pathogens. This demonstrates the potential of these derivatives in developing new antimicrobial agents with broad-spectrum activity (Holla et al., 2006).

Interaction Studies

Research into the interactions of quinoxaline derivatives with other compounds under various conditions has also been conducted. For instance, studies examining the effects of temperature and concentration on the interactions between methyl acetate and quinoxaline derivatives have provided insights into the solute-solute and solute-solvent interactions in these mixtures. These findings are crucial for understanding the physicochemical properties of quinoxaline derivatives and their potential applications in different industrial processes (Raphael, Bahadur, & Ebenso, 2015).

Synthesis and Characterization

The synthesis and characterization of quinoxaline derivatives form a significant part of the research, providing foundational knowledge for exploring their applications. Innovative synthetic routes have been developed to create novel derivatives, which are then characterized using various spectroscopic and analytical techniques. This research not only expands the chemical knowledge base of quinoxaline compounds but also opens up new avenues for their application in different scientific and industrial fields (Sallam et al., 2000).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its handling and disposal.


Future Directions

Future directions could involve further studies to fully characterize the compound’s properties, potential applications (such as medicinal uses if it has biological activity), and possible improvements to its synthesis.


Please consult with a qualified chemist or a relevant expert for accurate information. This is a general approach and may not apply fully to your specific compound.


properties

IUPAC Name

2-methyl-1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-14(2)22(27)26-21(13-19(25-26)16-6-4-15(3)5-7-16)17-8-9-18-20(12-17)24-11-10-23-18/h4-12,14,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHOFGPQNJRARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

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